N-(2-Mercapto-ethyl)-guanidine hemisulfate salt is a specialized chemical compound with the molecular formula and a CAS number of 3979-00-8. It is a derivative of guanidine, characterized by the presence of a mercaptoethyl group, which imparts unique properties to the compound. This compound is typically encountered in its hemisulfate salt form, which enhances its solubility and stability in various applications. The compound is recognized for its potential in medicinal chemistry and as a reagent in organic synthesis.
These reactions are significant for its utility in synthesizing various organic compounds and pharmaceuticals.
Research indicates that N-(2-Mercapto-ethyl)-guanidine exhibits various biological activities. It has been studied for its potential:
The precise mechanisms of action and efficacy in biological systems require further investigation.
The synthesis of N-(2-Mercapto-ethyl)-guanidine hemisulfate salt typically involves:
These methods allow for the efficient production of the compound while maintaining high purity levels.
N-(2-Mercapto-ethyl)-guanidine hemisulfate salt has several applications, including:
Interaction studies involving N-(2-Mercapto-ethyl)-guanidine have focused on its reactivity with various biomolecules. Key findings include:
These interactions underscore the importance of this compound in biochemical contexts.
N-(2-Mercapto-ethyl)-guanidine hemisulfate salt shares structural and functional similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Mercaptoethylamine | Contains an amine group instead of guanidine | Primarily used as a building block in synthesis |
| Thioglycolic Acid | Contains a carboxylic acid group | Commonly used in cosmetic formulations |
| 2-Mercaptoethanol | Simple thiol compound | Widely used as a reducing agent |
N-(2-Mercapto-ethyl)-guanidine is unique due to its guanidine core, which imparts distinct biological activities not present in simpler thiols or amines. Its complex structure allows for diverse reactivity and application potential not found in other similar compounds.
This detailed overview highlights the significance of N-(2-Mercapto-ethyl)-guanidine hemisulfate salt within chemical research and potential applications across various fields. Further studies are warranted to fully elucidate its properties and expand its applications.